

Chemical Identity and Core Function

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Compound Focus: Fmoc-Dbz(o-Alloc)-OH

CAS No.: 2143465-53-4

Cat. No.: S6576694

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The table below summarizes the key chemical characteristics of **Fmoc-Dbz(o-Alloc)-OH**:

Property	Description
IUPAC Name	Fmoc-(ortho-Alloc)-diaminobenzoic acid; N-(9-Fluorenylmethoxycarbonyl)-3-[(allyloxycarbonyl)amino]-4-aminobenzoic acid [1]
CAS Number	2143465-53-4 [1]
Molecular Formula	C ₂₆ H ₂₂ N ₂ O ₆ [1]
Molecular Weight	458.4 g/mol [1]
Core Structure	A 3,4-diaminobenzoic acid (Dbz) core where one amine is protected with an Allyloxycarbonyl (Alloc) group and the other is protected with a Fluorenylmethoxycarbonyl (Fmoc) group [2].

This compound addresses a significant challenge in **Fmoc-SPPS**: the synthesis of peptide thioesters. Standard Fmoc chemistry uses bases that destroy thioesters. The Dbz linker provides a workaround by being incorporated into the peptide chain during synthesis and later converted into a thioester after cleavage [2].

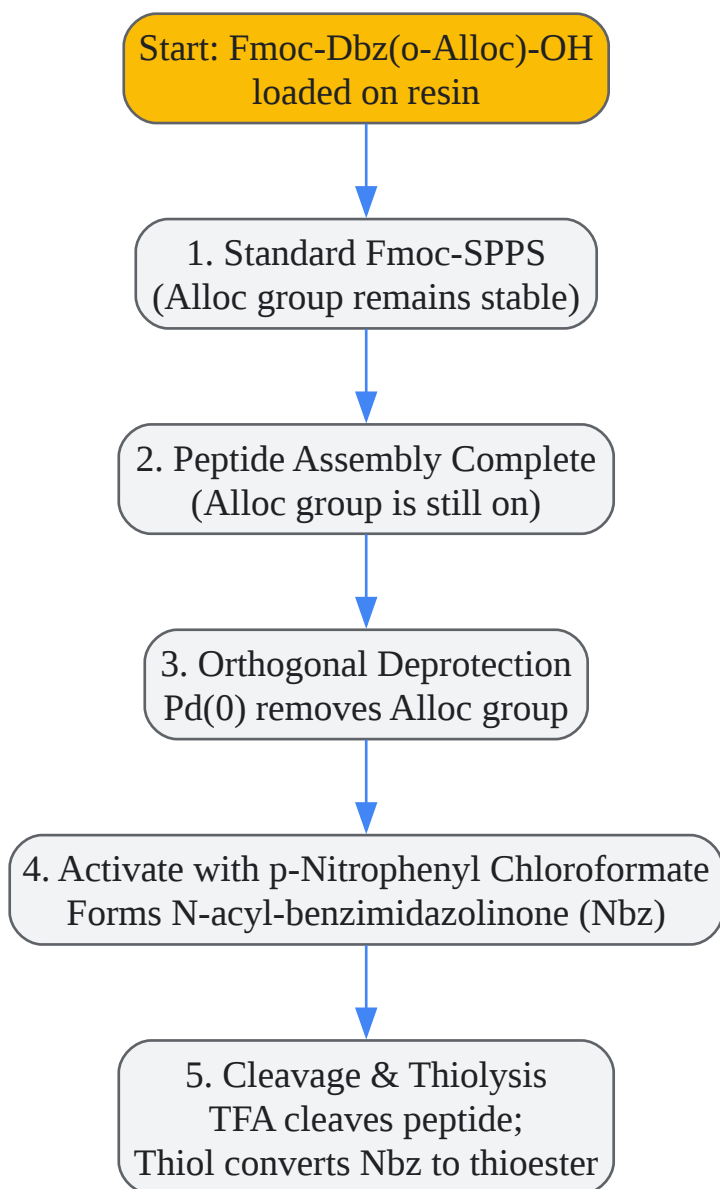
The Problem and Its Solution

The native, unprotected Dbz linker has two adjacent amine groups. During peptide chain elongation, both amines can be acylated, leading to branched side products and reduced yield of the desired peptide [2].

- **The Problem: Over-acylation** - This is particularly problematic when synthesizing **glycine-rich sequences** or long, challenging peptides. The flexible, small glycine residue provides minimal steric hindrance, making the second amine on Dbz more susceptible to unintended coupling, creating a "ladder" of branched impurities [2].
- **The Solution: Orthogonal Protection - Fmoc-Dbz(o-Alloc)-OH** solves this by reversibly protecting one of the Dbz amines with the **Alloc group**. This group is stable to the standard basic conditions (piperidine) used to remove the Fmoc group during synthesis but can be removed orthogonally with a palladium catalyst after the peptide assembly is complete [2]. This ensures that only one amine is available for the initial peptide coupling, preventing branching.

Detailed Mechanism and Workflow

The following diagram illustrates the key steps involved in using Fmoc-Dbz(o-Alloc)-OH for peptide thioester synthesis:



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The workflow after synthetic assembly involves specific chemical transformations [2]:

- **Orthogonal Deprotection:** After the full peptide sequence is assembled on the Dbz linker, the Alloc group is selectively removed using a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) in the presence of a scavenger like phenylsilane. This reveals the second, previously protected, amine group.
- **Activation to Nbz:** The free amine is reacted with *p*-nitrophenyl chloroformate (4-NPCF) to form an N-acyl-benzimidazolinone (Nbz) intermediate, also known as an N-acylurea.
- **Thioester Formation:** The Nbz peptide is then cleaved from the resin and subjected to thiolysis. In the presence of a thiol (e.g., 4-mercaptophenylacetic acid, MPAA) and under ligation conditions, the

Nbz group is efficiently converted to the corresponding peptide thioester.

Application Data from Literature

Research demonstrates the critical advantage of using the protected linker. A study compared the synthesis of a challenging, glycine-rich peptide (sequence: SGRGKGGKGLGKGG) using both protected and unprotected Dbz approaches [2].

Synthesis Method	Result
Unprotected Dbz Linker	Formation of significant side products due to over-acylation of the second Dbz amine, leading to a complex mixture of branched peptides [2].
Fmoc-Dbz(o-Alloc)-OH	Elimination of branched side products; a much cleaner and more efficient synthesis was achieved [2].

Research Applications and Protocols

This linker is essential in advanced peptide and protein science:

- **Native Chemical Ligation (NCL):** It is the starting point for generating peptide thioesters, which are one of the two required fragments for NCL, enabling the synthesis of full-length proteins [2] [3].
- **Convergent Hybrid Phase Ligation (CHP-NCL):** It is used as a "crypto-thioester" handle in sophisticated strategies where peptide segments are first assembled on solid support into larger blocks, which are then ligated in solution. This was successfully applied in the total chemical synthesis of the 212-residue linker histone H1.2 [3].

Example Synthesis Protocol Snippet [2] [3]:

- **Resin:** Rink Amide MBHA resin.
- **Coupling Cycle:** Deprotection with 20% piperidine (2 × 5 min), followed by coupling with HCTU/DIEA/Fmoc-AA (4:8.8:4.4 equiv) for 30 minutes.
- **Alloc Deprotection:** Treat the resin-bound peptide with a solution of Pd(PPh₃)₄ and phenylsilane in DCM under inert atmosphere (2-3 × 1 h).
- **Nbz Formation:** Treat with p-nitrophenyl chloroformate (4-NPCF) and DIEA in DCM or DMF.

- **Cleavage & Thiolysis:** Cleave from resin with standard TFA cocktail, then incubate with a thiol (e.g., MPAA) in ligation buffer to generate the thioester.

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References

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